Enantiomeric Identity: (S)- vs (R)-δ-Nonalactone in Lipase-Catalyzed Kinetic Resolution
Pseudomonas cepacia lipase (PCL) exhibits clear enantiopreference for the (R)-enantiomer of δ-nonalactone over the (S)-form during hydrolysis [1]. Molecular modeling reveals that (S)-δ-nonalactone is forced into an unfavorable binding position due to repulsion from residue Y29, disrupting the catalytic H-bond network at H286, whereas the (R)-enantiomer fits without distortion [1]. This differential recognition enables kinetic resolution strategies.
| Evidence Dimension | Enantioselectivity of lipase hydrolysis |
|---|---|
| Target Compound Data | (S)-δ-nonalactone: poor substrate for PCL; distorted binding mode |
| Comparator Or Baseline | (R)-δ-nonalactone: preferred substrate; unstrained binding mode |
| Quantified Difference | Qualitative preference; enantioselectivity lower than for longer-chain δ-lactones |
| Conditions | In silico modeling and in vitro hydrolysis assays with Pseudomonas cepacia lipase |
Why This Matters
For procurement of optically pure (S)-δ-nonalactone as a chiral building block or for enzymatic studies, knowledge of enantioselective discrimination is essential for predicting reactivity and designing resolution processes.
- [1] Hultin, E., et al. Computer-aided molecular modeling of the enantioselectivity of Pseudomonas cepacia lipase toward γ- and δ-lactones. J. Mol. Catal. B: Enzym. 2001, 11, 207-215. DOI: 10.1016/S1381-1177(00)00129-6 View Source
